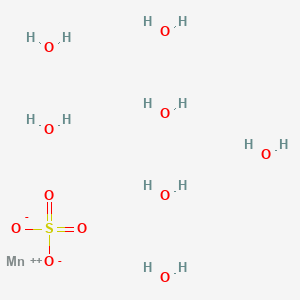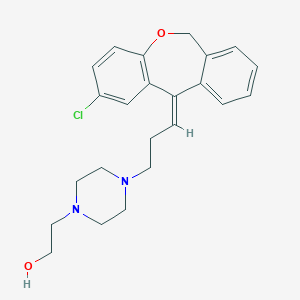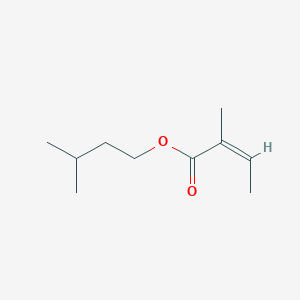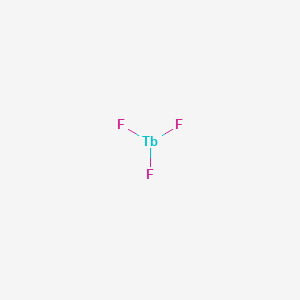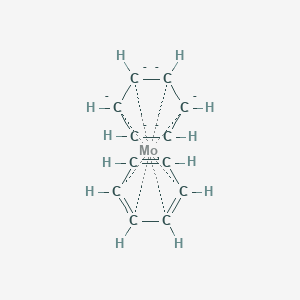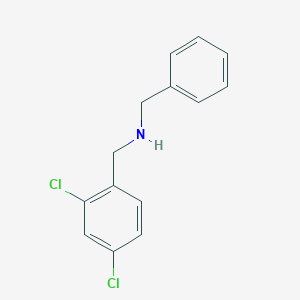![molecular formula C10H19ClO2 B085234 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran CAS No. 13129-60-7](/img/structure/B85234.png)
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran
Vue d'ensemble
Description
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C10H19ClO2 and a molecular weight of 206.71 g/mol . This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and a chloropentyl group attached via an ether linkage. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 5-chloropentanol under acidic conditions to form the ether linkage . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropentyl group to a pentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution with hydroxide can produce alcohols .
Applications De Recherche Scientifique
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving ether-linked compounds.
Medicine: Research into its potential as a pharmacological agent for treating various diseases is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkage and chloropentyl group allow it to bind to specific sites on proteins, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, 2-[(5-cyclopropylidenepentyl)oxy]tetrahydro-: Similar in structure but with a cyclopropylidene group instead of a chloropentyl group.
5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: Contains a picolinaldehyde moiety instead of a simple chloropentyl group.
Uniqueness
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran is unique due to its specific combination of a pyran ring and a chloropentyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
13129-60-7 |
|---|---|
Formule moléculaire |
C10H19ClO2 |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
2-(5-chloropentoxy)oxane |
InChI |
InChI=1S/C10H19ClO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 |
Clé InChI |
WLHOOFDTKPBKIY-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCl |
SMILES canonique |
C1CCOC(C1)OCCCCCCl |
| 13129-60-7 | |
Synonymes |
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
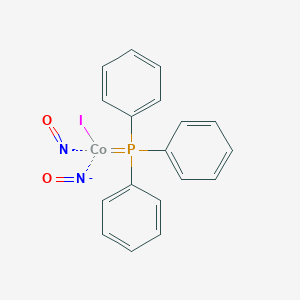
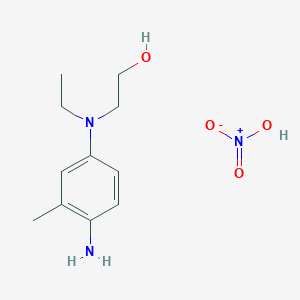
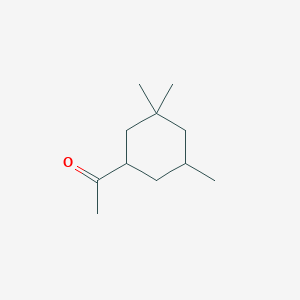
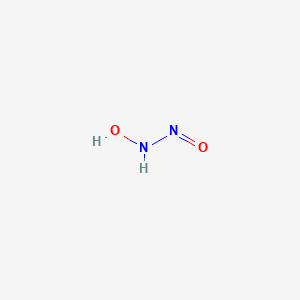
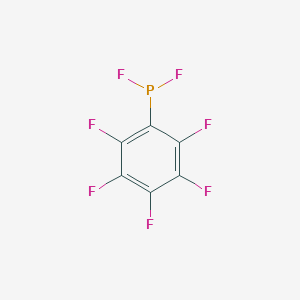
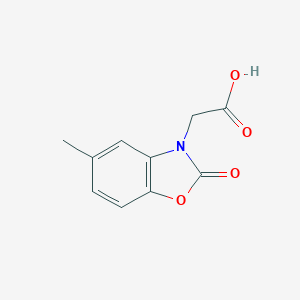
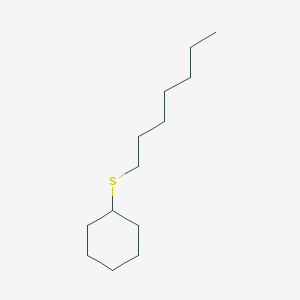
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
